molecular formula C9H9N3O2 B1586087 Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 64951-06-0

Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No. B1586087
CAS RN: 64951-06-0
M. Wt: 191.19 g/mol
InChI Key: SORASSFGEFQWIH-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate, also known as EIPC, is a novel small molecule compound with a wide range of potential applications in the fields of biochemistry, physiology, and medicine. EIPC has been shown to possess unique chemical and biological properties, making it a promising agent for further scientific research. In

Scientific Research Applications

Antituberculosis Agents

  • Field : Medicinal Chemistry
  • Application : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods : A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was designed and synthesized .
  • Results : Seven most active compounds from the series showed excellent in vitro activity .

Synthetic Chemistry

  • Field : Synthetic Chemistry
  • Application : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
  • Methods : Various synthetic approaches have been used, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
  • Results : This review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .

Safety And Hazards

Avoid contact with skin and eyes; provide adequate ventilation .

  • Future Directions

    • Investigate functionalization at 3-positions to enhance its utility in synthetic strategies .
  • properties

    IUPAC Name

    ethyl imidazo[1,2-a]pyrimidine-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9N3O2/c1-2-14-8(13)7-6-12-5-3-4-10-9(12)11-7/h3-6H,2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SORASSFGEFQWIH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CN2C=CC=NC2=N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H9N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60374754
    Record name ethyl imidazo[1,2-a]pyrimidine-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60374754
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    191.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

    CAS RN

    64951-06-0
    Record name ethyl imidazo[1,2-a]pyrimidine-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60374754
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ethyl imidazo[1,2-a]pyrimidine-2-carboxylate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    2-Aminopyrimidine (5 g, 52.6 mmol) and bromoethyl pyruvate (90%, 7.35 mL, 52.6 mmol) were dissolved in ethanol (80 mL) and the reaction was heated to 75° C. for 16 h. The reaction was concentrated under reduced pressure and diluted with CH2Cl2 and sat aq NaHCO3. The organic layer was washed with sat aq NaHCO3 (2×) and the aq layers were extracted with CH2Cl2 (3×). The combined organic layers were dried over MgSO4 and concentrated under reduced pressure. The resulting brown oil was suspended in cold CH2Cl2 and filtered. The filter cake was washed with cold CH2Cl2 to obtain ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (3 g, 30%) as a light yellow oil. The mother liquor contains a mixture of ethyl imidazo[1,2-a]pyrimidine-2-carboxylate and ethyl imidazo[1,2-a]pyrimidine-3-carboxylate (6 g, 60%) in the form of thick, black oil. This black oil was first purified by silica gel chromatography followed by recrystallization from EtOAc to obtain ethyl imidazo[1,2-a]pyrimidine-3-carboxylate (2 g, 20%).
    Quantity
    5 g
    Type
    reactant
    Reaction Step One
    Name
    bromoethyl pyruvate
    Quantity
    7.35 mL
    Type
    reactant
    Reaction Step One
    Quantity
    80 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    7
    Citations
    S Kethireddy, L Eppakayala… - Chemistry Central …, 2015 - bmcchem.biomedcentral.com
    The intensely increasing multi-drug resistant microbial infections have encouraged the search for new antimicrobial agents. Hydrazone derivatives are known to exhibit a wide variety of …
    Number of citations: 23 bmcchem.biomedcentral.com
    DS Ermolat'ev, VN Gimenez, EV Babaev… - Journal of …, 2006 - ACS Publications
    A short and practical synthesis of 2,3-substituted imidazo[1,2-a]pyrimidines, based on microwave-assisted Heck-type arylation of 2-substituted imidazo[1,2-a]pyrimidines, was developed…
    Number of citations: 52 pubs.acs.org
    W Meng, RP Brigance, HJ Chao, A Fura… - Journal of medicinal …, 2010 - ACS Publications
    Continued structure−activity relationship (SAR) exploration within our previously disclosed azolopyrimidine containing dipeptidyl peptidase-4 (DPP4) inhibitors led us to focus on an …
    Number of citations: 55 pubs.acs.org
    AV Borisov, AA Tolmachev, OA Zavada… - Chemistry of …, 2013 - Springer
    Synthetic approaches to the construction of bicyclic systems containing the imidazole nucleus have been considered. Methods for obtaining derivatives of imidazo[1,2-a]pyrazine and …
    Number of citations: 9 link.springer.com
    M Guerrero-González, MEC Aldrete… - Future Medicinal …, 2022 - Future Science
    Background: Imidazo[1,2-a]azines with an acid group decrease inflammatory processes in murine models, and the effect has been attributed to the inhibition of COX enzymes. Results: …
    Number of citations: 3 www.future-science.com
    A Joshi-Pangu, RD Cohen, MT Tudge… - The Journal of Organic …, 2016 - ACS Publications
    The dearomatization of a series of electron-deficient nitrogen heterocycles has been achieved through a cobalt-catalyzed asymmetric cyclopropanation reaction. This reaction proceeds …
    Number of citations: 18 pubs.acs.org
    KA Rinderspacher - Progress in Heterocyclic Chemistry, 2017 - Elsevier
    In 2016 a wealth of publications discussing the syntheses, reactions, and applications of diazines and their benzo derivatives emerged. Because of their ubiquity in nature, their …
    Number of citations: 2 www.sciencedirect.com

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